molecular formula C21H19N5O2 B264971 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one

Número de catálogo B264971
Peso molecular: 373.4 g/mol
Clave InChI: JYXQUDZVPBFYTP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one, also known as DMQX, is a synthetic compound that belongs to the class of quinazolinone derivatives. DMQX is known to be a potent antagonist of the ionotropic glutamate receptor, which is a type of receptor found in the central nervous system.

Mecanismo De Acción

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one acts as a competitive antagonist of the ionotropic glutamate receptor, which is a type of receptor found in the central nervous system. The ionotropic glutamate receptor is involved in the transmission of excitatory signals in the brain. 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one blocks the ionotropic glutamate receptor, which reduces the transmission of excitatory signals and leads to a decrease in neuronal activity.
Biochemical and Physiological Effects:
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been shown to have a variety of biochemical and physiological effects. 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been shown to reduce the release of glutamate, which is an important neurotransmitter involved in the transmission of excitatory signals in the brain. 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has also been shown to reduce the activity of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide, a molecule that is involved in the regulation of blood flow and neuronal activity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one in lab experiments is its potency as an antagonist of the ionotropic glutamate receptor. 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been shown to have a high affinity for the receptor, which allows for precise control of neuronal activity. However, one limitation of using 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one in lab experiments is its potential toxicity. 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been shown to have a toxic effect on certain cell types, which may limit its use in certain experimental models.

Direcciones Futuras

There are several future directions for the study of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one. One potential direction is the development of new derivatives of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one that have improved potency and selectivity for the ionotropic glutamate receptor. Another potential direction is the study of the long-term effects of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one on neuronal function and behavior. Finally, the potential therapeutic applications of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one in various neurological disorders should be further explored in preclinical and clinical studies.

Métodos De Síntesis

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one can be synthesized using a multi-step reaction process. The first step involves the synthesis of 4,6-dimethylquinazoline-2-amine, which is then reacted with 3-methoxybenzaldehyde to form 2-(3-methoxyphenyl)-4,6-dimethylquinazoline. The final step involves the reaction of 2-(3-methoxyphenyl)-4,6-dimethylquinazoline with ethyl cyanoacetate and sodium ethoxide to form 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one.

Aplicaciones Científicas De Investigación

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been shown to have a potent anticonvulsant effect in animal models of epilepsy. In addition, 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been shown to improve motor function in animal models of Parkinson's disease and to have a neuroprotective effect in animal models of Alzheimer's disease.

Propiedades

Nombre del producto

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one

Fórmula molecular

C21H19N5O2

Peso molecular

373.4 g/mol

Nombre IUPAC

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one

InChI

InChI=1S/C21H19N5O2/c1-12-7-8-17-16(9-12)13(2)22-20(23-17)26-21-24-18(11-19(27)25-21)14-5-4-6-15(10-14)28-3/h4-11H,1-3H3,(H2,22,23,24,25,26,27)

Clave InChI

JYXQUDZVPBFYTP-UHFFFAOYSA-N

SMILES isomérico

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=O)C=C(N3)C4=CC(=CC=C4)OC)C

SMILES

CC1=CC2=C(C=C1)N=C(N=C2C)NC3=NC(=O)C=C(N3)C4=CC(=CC=C4)OC

SMILES canónico

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=O)C=C(N3)C4=CC(=CC=C4)OC)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.